

An In-depth Technical Guide to 3-[(3-Amino-3-oxopropyl)dithio]propanamide

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Compound of Interest

Compound Name:	3-[(3-Amino-3-oxopropyl)dithio]propanamide
Cat. No.:	B085702

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Introduction

3-[(3-Amino-3-oxopropyl)dithio]propanamide, also known as 3,3'-dithiodipropionamide, is a symmetrical disulfide-containing organic compound. Its structure, featuring a reactive disulfide bond and terminal amide groups, makes it a subject of interest for various applications in biochemistry and drug development. The disulfide linkage is a key functional group, susceptible to cleavage under reducing conditions prevalent in the intracellular environment, suggesting its potential as a component in drug delivery systems or as a modulator of cellular redox signaling pathways. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological significance and experimental investigation.

Chemical Properties

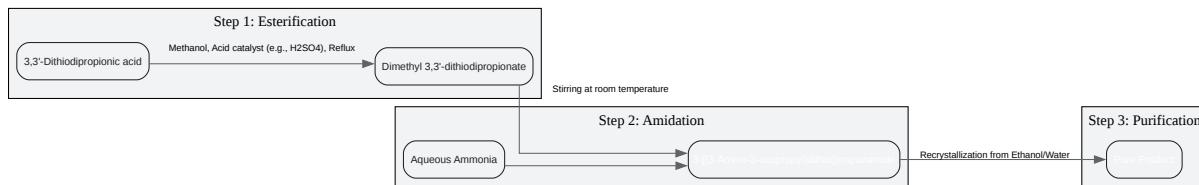
The physicochemical properties of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.

Property	Value	Source
CAS Number	1002-19-3	[1] [2] [3]
Molecular Formula	C6H12N2O2S2	[3]
Molecular Weight	208.3 g/mol	[3]
IUPAC Name	3-[(3-amino-3-oxopropyl)disulfanyl]propanamide	[1] ide
Synonyms	3,3'-Dithiodipropionamide, Propanamide, 3,3'-dithiobis-	[2]
Melting Point	178-180 °C (in ethanol)	[3]
Boiling Point (Predicted)	525.971 °C at 760 mmHg	[2]
Density (Predicted)	1.326 g/cm³	[2]
Flash Point (Predicted)	271.898 °C	[2]
pKa (Predicted)	15.86 ± 0.40	[4]
XLogP3 (Predicted)	-0.5	[4]
Topological Polar Surface Area	137 Å²	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	7	[4]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **3-[(3-Amino-3-oxopropyl)dithio]propanamide** is not readily available in the searched literature, a plausible method can be adapted from the synthesis of structurally similar compounds, such as N,N'-dialkyl-3,3'-dithiodipropionamides and 3,3'-dithiobis(propionohydrazide)[\[5\]](#)[\[6\]](#). The proposed method involves the amidation of a 3,3'-dithiodipropionic acid derivative.

Proposed Synthesis of **3-[(3-Amino-3-oxopropyl)dithio]propanamide**



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Caption: Proposed two-step synthesis of **3-[(3-Amino-3-oxopropyl)dithio]propanamide**.

Methodology:

- **Esterification:** 3,3'-Dithiodipropionic acid is first converted to its dimethyl ester. This can be achieved by refluxing the diacid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude ester is purified, for instance, by column chromatography.
- **Amidation:** The purified dimethyl 3,3'-dithiodipropionate is then subjected to amidation. The ester is dissolved in a suitable solvent, and an excess of aqueous ammonia is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- **Purification:** The resulting crude **3-[(3-Amino-3-oxopropyl)dithio]propanamide** can be purified by recrystallization, for example, from an ethanol/water mixture, to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR)

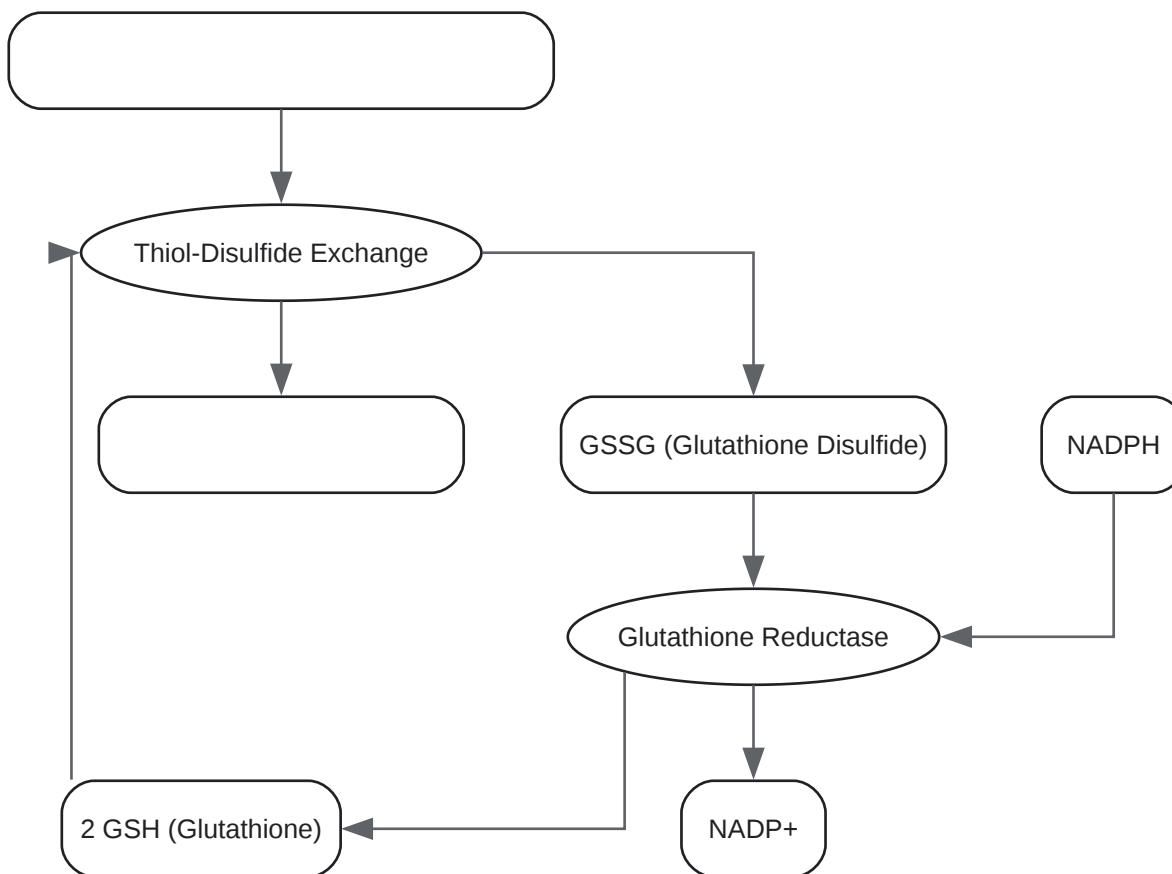
spectroscopy (^1H and ^{13}C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Significance and Signaling Pathways

The biological activity of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** has not been extensively studied. However, based on its chemical structure, particularly the presence of a reducible disulfide bond, we can hypothesize its involvement in cellular redox processes.

Interaction with the Glutathione Redox System:

The intracellular environment is highly reducing, primarily due to the high concentration of glutathione (GSH), a tripeptide thiol that plays a central role in maintaining cellular redox homeostasis^{[7][8]}. Disulfide compounds introduced into the cell can undergo thiol-disulfide exchange reactions with GSH, leading to the cleavage of the disulfide bond. This reaction would convert **3-[(3-Amino-3-oxopropyl)dithio]propanamide** into two molecules of 3-mercaptopropanamide. This process can transiently alter the cellular GSH/GSSG (glutathione disulfide) ratio, a critical determinant of the cellular redox state^{[9][10]}.

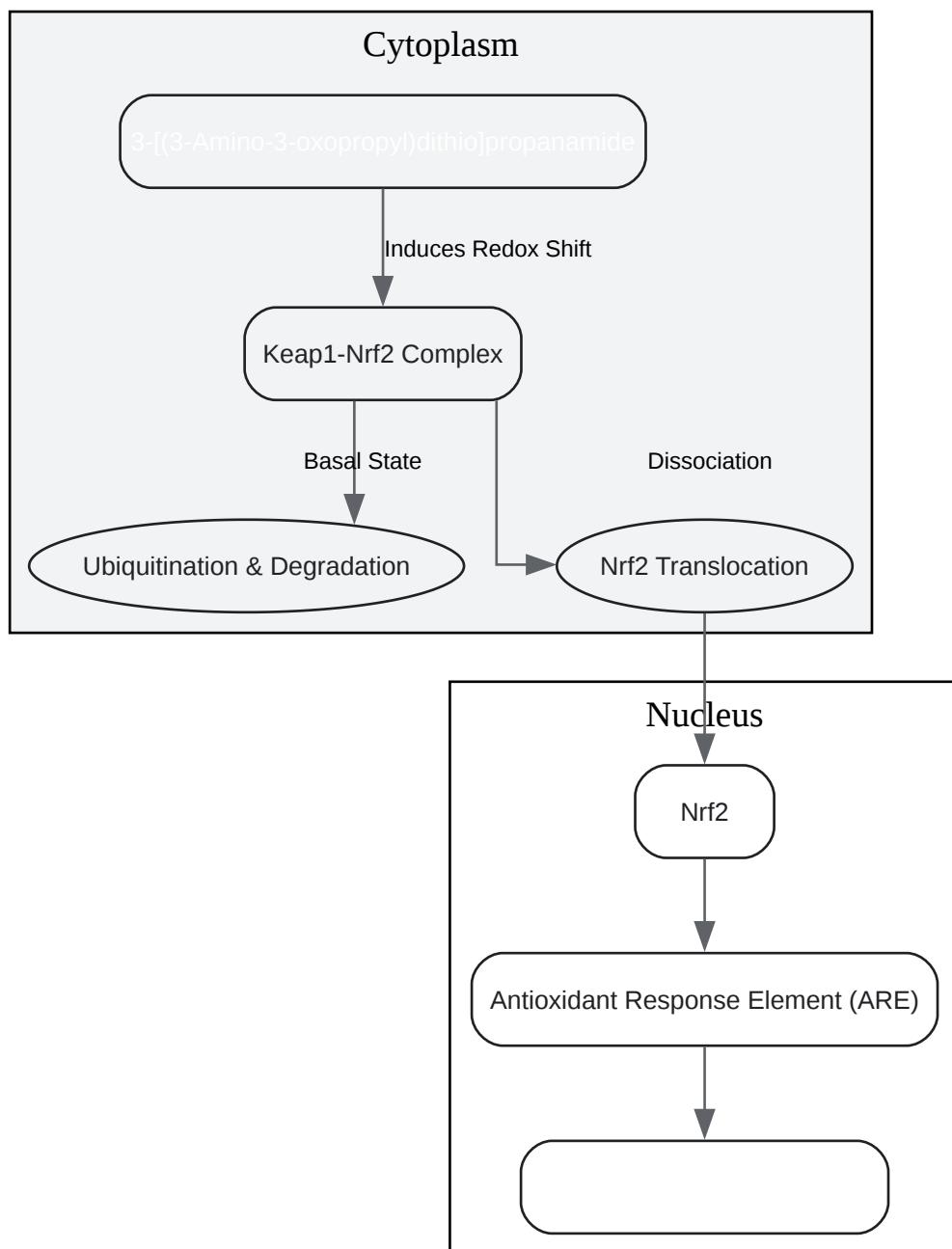


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Caption: Hypothetical interaction with the Glutathione redox cycle.

Potential Modulation of the Nrf2 Signaling Pathway:

Small molecules that can react with thiols are known to be potential activators of the Keap1-Nrf2 signaling pathway[11][12][13]. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or molecules that can induce a shift in the cellular redox state can modify critical cysteine residues on Keap1. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes[14]. The cleavage of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** and the subsequent generation of thiol-reactive species could potentially trigger this pathway.



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Caption: Hypothesized activation of the Nrf2 signaling pathway.

Experimental Protocols

To investigate the hypothesized biological activities of **3-[(3-Amino-3-oxopropyl)dithio]propanamide**, the following experimental protocols can be adapted from

established methodologies.

1. In Vitro Disulfide Bond Cleavage Assay:

- Objective: To determine if the disulfide bond of the compound is cleaved by glutathione.
- Methodology:
 - Prepare a stock solution of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** in a suitable solvent (e.g., DMSO).
 - Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
 - In a microcentrifuge tube, combine the compound with a physiological concentration of GSH (e.g., 1-10 mM) in the reaction buffer.
 - Incubate the mixture at 37°C.
 - At various time points, take aliquots of the reaction mixture and analyze the components by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the parent compound and the appearance of the cleavage product, 3-mercaptopropanamide.

2. Cellular Viability Assay:

- Objective: To assess the cytotoxic potential of the compound on a relevant cell line (e.g., a cancer cell line for drug development studies).
- Methodology:
 - Plate cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of **3-[(3-Amino-3-oxopropyl)dithio]propanamide** for a specified period (e.g., 24, 48, or 72 hours).
 - Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, following the manufacturer's instructions.

- Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.

3. Western Blot Analysis for Nrf2 Activation:

- Objective: To determine if the compound activates the Nrf2 signaling pathway.
- Methodology:
 - Treat cells with the compound for a suitable duration (e.g., 4-8 hours).
 - Prepare whole-cell lysates and nuclear fractions from the treated and untreated cells.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against Nrf2 and a loading control (e.g., β -actin for whole-cell lysates or Lamin B1 for nuclear fractions).
 - Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the nuclear Nrf2 level in treated cells would indicate pathway activation.

Conclusion

3-[(3-Amino-3-oxopropyl)dithio]propanamide is a molecule with intriguing chemical features that suggest its potential for applications in drug development and as a tool for studying cellular redox biology. Its disulfide bond is a key functional group that can be targeted for cleavage within the reducing environment of the cell. This property could be harnessed for the controlled release of therapeutic agents or for the modulation of redox-sensitive signaling pathways such as the Glutathione and Nrf2 systems. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the biological activities and therapeutic potential of this compound. The protocols outlined in this guide provide a starting point for researchers to explore the fascinating chemistry and biology of **3-[(3-Amino-3-oxopropyl)dithio]propanamide**.

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